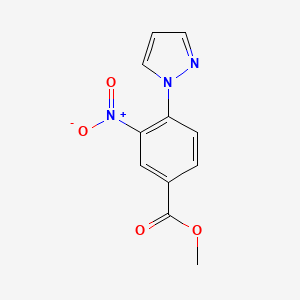
Methyl 3-nitro-4-pyrazol-1-ylbenzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, the nitration of methyl benzoate, a process where an NO2 group substitutes one of the hydrogen atoms on a benzene ring, produces predominantly methyl 3-nitrobenzoate .Applications De Recherche Scientifique
Hydrogen-Bonded Structural Analysis
- Methyl 3-nitro-4-pyrazol-1-ylbenzoate in Crystallography : Studies have revealed unique hydrogen-bonding patterns in this compound. For example, this compound forms complex sheets linked by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds in one isomeric form, and in another isomer, it forms chains of edge-fused rings through N-H...O and C-H...O hydrogen bonds (Portilla et al., 2007).
Impact of Intramolecular Hydrogen Bonding
- Influence on Reductive Cyclization : Intramolecular hydrogen bonding in pyrazole derivatives, including this compound, significantly impacts their reactivity. This bonding can explain the high temperature requirements for reductive cyclization, leading to substituted pyrazoles (Szlachcic et al., 2020).
Electrochemical Synthesis Applications
- Electrochemical Azolation : The electrochemical azolation of pyrroles using sodium derivatives of nitropyrazoles, including sodium 3-nitropyrazolate, has been explored. This process yields 2-(azol-1-yl)pyrroles, demonstrating a method to synthesize pyrazole-linked compounds (Sigacheva et al., 2012).
Chemical Reactivity and Synthesis
- Reactivity and Synthesis of Pyrazole Derivatives : this compound's reactivity has been investigated in various chemical reactions. These include nucleophilic substitutions and cyclization reactions, providing insights into the synthesis of a wide range of pyrazole-based compounds (Dalinger et al., 2013).
Applications in Dye Synthesis
- Solvatochromic Properties in Dye Synthesis : Derivatives of pyrazoles, such as this compound, have been used to synthesize dyes with solvatochromic properties. These dyes also demonstrate antimicrobial and antioxidant activities, indicating their potential in various biological applications (Şener et al., 2017).
Synthesis and Energy Material Applications
- Synthesis and Energetic Material Research : Pyrazole derivatives, including this compound, have been extensively researched for their potential as energetic materials. Their synthesis and performance characteristics are of significant interest, particularly in the context of high-energy, low-sensitivity explosives (Old Jun-lin, 2014).
Solid-State NMR Analysis
- 13C NMR Spectroscopy in Solid State : The study of pyrazoles, including derivatives of this compound, using solid-state 13C NMR spectroscopy, has provided valuable insights into their structural properties. This technique is particularly useful for understanding tautomerism in pyrazoles (Faure et al., 1988).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-nitro-4-pyrazol-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-18-11(15)8-3-4-9(10(7-8)14(16)17)13-6-2-5-12-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPWKQIABGEOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


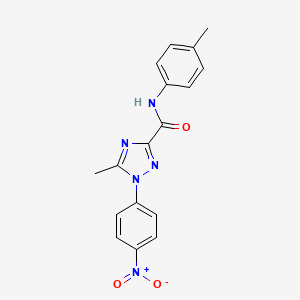
![ethyl 2-[4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B3125039.png)
![N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3125046.png)
![N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3125053.png)
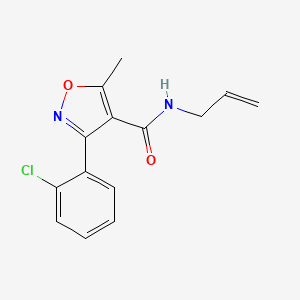
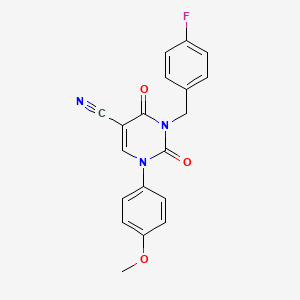
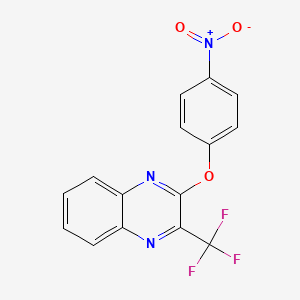

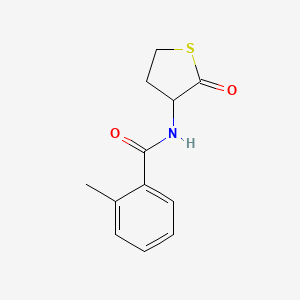

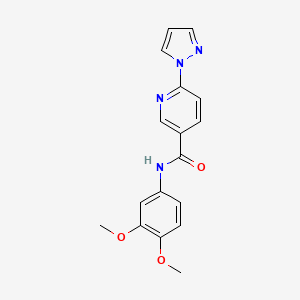
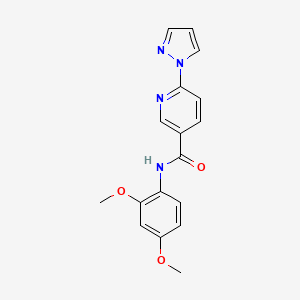
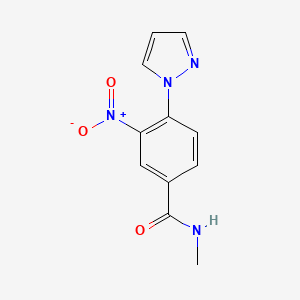
![methyl 4-{1-[3-(trifluoromethyl)-2-quinoxalinyl]-1H-pyrazol-5-yl}phenyl ether](/img/structure/B3125129.png)
